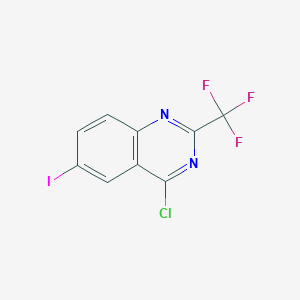

4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline

Vue d'ensemble

Description

4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to the quinazoline core. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline typically involves multi-step reactions starting from readily available precursors One common method involves the halogenation of quinazoline derivativesThe trifluoromethyl group is often introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the halogenation and trifluoromethylation processes. The scalability of these methods is crucial for producing the compound in large quantities for research and industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinazoline core.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups using palladium catalysts.

Common Reagents and Conditions

Iodination: Iodine or iodine monochloride in the presence of oxidizing agents.

Trifluoromethylation: Trifluoromethyl iodide or trifluoromethyl sulfonates under controlled temperature and pressure.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various aryl or alkyl-substituted quinazoline derivatives, which may exhibit different biological activities .

Applications De Recherche Scientifique

4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.

Biological Studies: The compound is employed in studies investigating the biological activities of quinazoline derivatives, including their interactions with enzymes and receptors.

Chemical Biology: It serves as a probe in chemical biology to study cellular processes and molecular mechanisms.

Material Science: The compound’s unique chemical properties make it useful in the development of advanced materials with specific functionalities.

Mécanisme D'action

The mechanism of action of 4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound’s halogen and trifluoromethyl groups contribute to its binding affinity and specificity, influencing its biological activity. For instance, it may inhibit the activity of certain kinases or disrupt protein-protein interactions, leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Chloro-6-iodoquinazoline: Lacks the trifluoromethyl group, which may result in different biological activities.

6-Iodo-2-(trifluoromethyl)quinazoline:

4-Chloro-2-(trifluoromethyl)quinazoline: Lacks the iodine atom, which may influence its pharmacological properties.

Uniqueness

4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline is unique due to the presence of all three substituents (chlorine, iodine, and trifluoromethyl) on the quinazoline core. This combination of functional groups enhances its chemical versatility and potential for diverse biological activities. The trifluoromethyl group, in particular, is known to improve metabolic stability and bioavailability, making this compound a valuable scaffold in drug discovery .

Activité Biologique

4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline is a compound of interest in medicinal chemistry, particularly for its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this specific compound, supported by case studies, structure-activity relationship (SAR) analyses, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a quinazoline core with specific halogen substitutions that influence its biological activity. The presence of chlorine, iodine, and trifluoromethyl groups enhances the compound's lipophilicity and may affect its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been explored in various studies:

- Anticancer Activity : Quinazoline derivatives have shown significant efficacy against different cancer cell lines, primarily through inhibition of tyrosine kinases involved in cell proliferation and survival. The specific compound has demonstrated cytotoxic effects against several tumor cell lines, indicating its potential as an anticancer agent .

- Mechanism of Action : The compound is believed to exert its effects by binding to specific protein targets, particularly those involved in signaling pathways related to cancer progression. Studies indicate that it may inhibit the activity of epidermal growth factor receptor (EGFR) and other related kinases .

- Antimicrobial Properties : In addition to anticancer effects, quinazolines have been investigated for their antimicrobial activity. The compound has shown promise against various bacterial strains, suggesting potential applications in treating infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives. Key observations include:

- Substituent Effects : The introduction of electron-withdrawing groups (like chlorine and trifluoromethyl) at strategic positions enhances potency against cancer cell lines by improving binding affinity to target proteins .

- Positioning of Halogens : The specific placement of halogens (such as iodine at position 6) has been correlated with increased cytotoxicity and selectivity against cancer cells .

Case Studies

Several studies highlight the effectiveness of this compound:

- Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibits IC50 values in the low micromolar range against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), indicating significant anticancer potential .

- Kinase Inhibition Studies : Research involving kinase assays showed that this compound effectively inhibits EGFR and PDGFR, which are critical targets in cancer therapy. The inhibition was quantified using Western blot analysis, revealing a marked decrease in phosphorylated forms of these receptors upon treatment with the compound .

- Antimicrobial Testing : Preliminary tests indicated that this compound possesses antimicrobial properties against Gram-positive bacteria, suggesting that it may serve dual roles as an anticancer and antimicrobial agent .

Comparative Analysis

To further understand the unique properties of this compound, a comparison with other similar quinazoline derivatives is essential:

| Compound Name | IC50 (µM) | Target | Activity Type |

|---|---|---|---|

| This compound | Low µM | EGFR | Anticancer |

| Gefitinib | 53.1 nM | EGFR | Anticancer |

| Erlotinib | 27.06 nM | EGFR | Anticancer |

| Other Quinazolines | Varies | Various | Anticancer/Antimicrobial |

Propriétés

IUPAC Name |

4-chloro-6-iodo-2-(trifluoromethyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3ClF3IN2/c10-7-5-3-4(14)1-2-6(5)15-8(16-7)9(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZIZZJDDSBKBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=NC(=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3ClF3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597828 | |

| Record name | 4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179598-70-0 | |

| Record name | 4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.